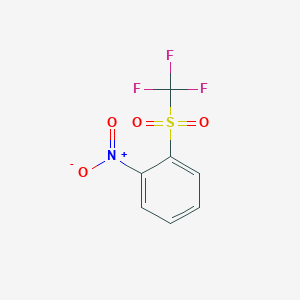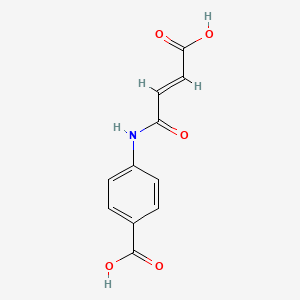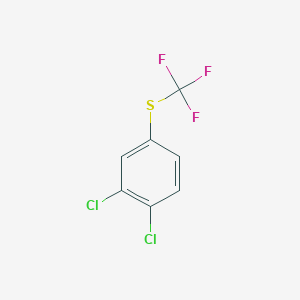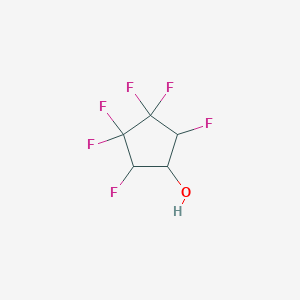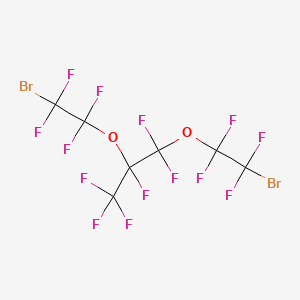
3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile, or HBTFC, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of about 140 °C and a boiling point of about 305 °C. HBTFC has been used in various fields, such as medicinal chemistry, materials science, and analytical chemistry. Its unique properties make it an attractive candidate for further research and development.
科学的研究の応用
HBTFC has been used in various scientific research fields. It has been used as a substrate for the synthesis of various heterocyclic compounds, such as quinolines, oxazoles, and thiazoles. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. In addition, HBTFC has been used as a model compound for studying the mechanism of action of various drugs.
作用機序
The mechanism of action of HBTFC is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It is also believed to interact with various receptors, such as histamine H1 and serotonin 5-HT2A receptors. In addition, HBTFC has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
HBTFC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It has also been shown to interact with various receptors, such as histamine H1 and serotonin 5-HT2A receptors. In addition, HBTFC has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
HBTFC is a useful compound for laboratory experiments. One of its main advantages is its high solubility in water, which makes it easy to work with. In addition, HBTFC is relatively stable and has a relatively low toxicity. However, it is important to note that HBTFC is a synthetic compound and should be handled with care.
将来の方向性
HBTFC has a wide range of potential applications in various fields, such as medicinal chemistry, materials science, and analytical chemistry. In the future, it may be used to synthesize various heterocyclic compounds, such as quinolines, oxazoles, and thiazoles. In addition, it may be used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. Furthermore, it may be used as a model compound for studying the mechanism of action of various drugs. Finally, its antioxidant properties may be beneficial in the treatment of various diseases.
合成法
HBTFC can be synthesized in several ways. One method involves the condensation of trifluoromethylbenzoic acid and hydroxybenzyl cyanide in the presence of an acid catalyst. Another method involves the reaction of trifluoromethylbenzaldehyde and hydroxybenzyl cyanide in the presence of an acid catalyst. A third method involves the reaction of trifluoromethylbenzyl bromide and hydroxybenzyl cyanide in the presence of an acid catalyst. All of these methods produce HBTFC in high yields.
特性
IUPAC Name |
2-hydroxy-4-phenyl-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)12-6-10(7-13(19)11(12)8-18)9-4-2-1-3-5-9/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEAYSBPUFROQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


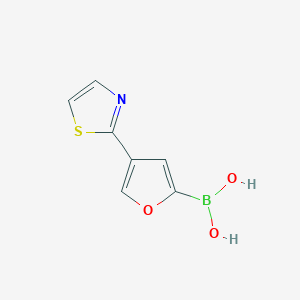

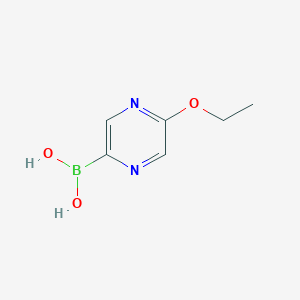
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

